molecular formula C20H19N5O B8236978 1-Isopropyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-amine

1-Isopropyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-amine

Cat. No.: B8236978
M. Wt: 345.4 g/mol
InChI Key: MNSPOLYONYCORF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-amine is a synthetic organic compound known for its diverse applications in scientific research. This compound belongs to the class of pyrazolo[3,4-D]pyrimidines, which are known for their biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 1-Isopropyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-amine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine with various aromatic and aliphatic amines in the presence of a catalytic amount of hydrochloric acid

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Isopropyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Isopropyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Isopropyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-amine can be compared with other pyrazolo[3,4-D]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

3-(4-phenoxyphenyl)-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-13(2)25-20-17(19(21)22-12-23-20)18(24-25)14-8-10-16(11-9-14)26-15-6-4-3-5-7-15/h3-13H,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSPOLYONYCORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)OC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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